molecular formula C6H6N4S2 B1206011 2,2'-Diamino-4,4'-bithiazole CAS No. 58139-59-6

2,2'-Diamino-4,4'-bithiazole

Cat. No.: B1206011
CAS No.: 58139-59-6
M. Wt: 198.3 g/mol
InChI Key: MRFMTBTUKQIBDI-UHFFFAOYSA-N
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Description

2,2’-Diamino-4,4’-bithiazole is an organic compound with the molecular formula C6H6N4S2. It is characterized by the presence of two amino groups attached to a bithiazole core.

Biochemical Analysis

Biochemical Properties

2,2’-Diamino-4,4’-bithiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form complexes with metals such as nickel, cobalt, iron, and platinum, which can inhibit DNA synthesis in tumor cells . These interactions are essential for its function in various biochemical processes.

Cellular Effects

2,2’-Diamino-4,4’-bithiazole has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . This compound’s ability to form complexes with metals makes it a potent inhibitor of DNA synthesis in tumor cells, thereby affecting cellular proliferation and survival.

Molecular Mechanism

The molecular mechanism of 2,2’-Diamino-4,4’-bithiazole involves its binding interactions with biomolecules. It forms coordination complexes with metals, which can inhibit or activate enzymes and alter gene expression . These interactions are crucial for its biochemical activity and its role in inhibiting DNA synthesis in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Diamino-4,4’-bithiazole change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its metal complexes exhibit different magnetic properties at low temperatures, indicating changes in its activity over time .

Dosage Effects in Animal Models

The effects of 2,2’-Diamino-4,4’-bithiazole vary with different dosages in animal models. At lower doses, it can effectively inhibit DNA synthesis without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2,2’-Diamino-4,4’-bithiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form complexes with metals can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,2’-Diamino-4,4’-bithiazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2,2’-Diamino-4,4’-bithiazole is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Diamino-4,4’-bithiazole can be synthesized through several methods. One common synthetic route involves the reaction of urea with 1,4-dibromo-2,3-butanedione . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the condensation reaction of 3,4-diaminobenzophenone with 2,3-butanedione monoxime .

Industrial Production Methods

In industrial settings, the production of 2,2’-Diamino-4,4’-bithiazole may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving the use of advanced techniques such as sol-gel methods to produce derivatives and complexes .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diamino-4,4’-bithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, reactions with strong acids can lead to the liberation of hydrogen sulfide, while reactions with bases can result in the formation of salts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield a variety of substituted bithiazole derivatives .

Comparison with Similar Compounds

2,2’-Diamino-4,4’-bithiazole can be compared with other bithiazole derivatives, such as 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazole. While these compounds share a similar core structure, their chemical properties and applications can vary significantly. For instance, the presence of additional substituents can alter their reactivity and biological activity .

List of Similar Compounds

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4S2/c7-5-9-3(1-11-5)4-2-12-6(8)10-4/h1-2H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMTBTUKQIBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Record name (4,4'-BITHIAZOLE)-2,2'-DIAMINE
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DSSTOX Substance ID

DTXSID2074879
Record name 2,2'-Diamino-4,4'-Bithiazole
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Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58139-59-6
Record name (4,4'-BITHIAZOLE)-2,2'-DIAMINE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2′-Diamino-4,4′-bithiazole
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Record name (4,4'-Bithiazole)-2,2'-diamine
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Record name 2,2'-Diamino-4,4'-Bithiazole
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Record name 2,2'-Diamino-4,4'-bithiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2′-Diamino-4,4′-bithiazole?

A1: 2,2′-Diamino-4,4′-bithiazole (DABTZ) has the molecular formula C6H6N4S2 and a molecular weight of 198.27 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize DABTZ and its derivatives?

A2: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and X-ray photoelectron spectroscopy (XPS) to characterize DABTZ and its derivatives [, , , ]. These techniques provide insights into the compound's structure, bonding, and electronic properties.

Q3: Does DABTZ exhibit thermal stability? What are its potential applications based on this property?

A3: Yes, DABTZ demonstrates remarkable thermal stability, with negligible weight loss observed up to temperatures as high as 290°C in nitrogen atmospheres []. This characteristic makes it a promising candidate for applications requiring high-temperature resistance, such as in the development of thermally stable polymers and materials [, ].

Q4: How does the incorporation of DABTZ affect the properties of polymers?

A4: Incorporating DABTZ into polymers, particularly conjugated polymers, can significantly influence their properties. For instance, it can enhance thermal stability [, , ] and influence solubility in various solvents [, ]. Additionally, the presence of bithiazole rings in polymers can contribute to desirable electrorheological characteristics, making them suitable for applications in smart materials and devices [, ].

Q5: What is the typical coordination mode of DABTZ with metal ions?

A5: DABTZ typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of its thiazole rings [, , ]. This coordination forms stable five-membered chelate rings with the metal center [, ].

Q6: Can DABTZ-based metal complexes exhibit magnetic properties?

A6: Yes, DABTZ-based metal complexes have demonstrated interesting magnetic properties. Depending on the specific metal ion and the overall structure of the complex, they can exhibit ferromagnetic [, , , , , ], antiferromagnetic [, , ], or soft ferromagnetic behavior [, ]. These properties make them attractive for various applications, including magnetic data storage and spintronics.

Q7: How does the structure of the polymer backbone influence the magnetic properties of DABTZ-containing polymeric complexes?

A7: The structure of the polymer backbone plays a crucial role in dictating the magnetic properties of DABTZ-containing polymeric complexes. For instance, incorporating bulky groups, such as benzene rings, into the polymer backbone can increase the distance between adjacent metal ions, thereby influencing the magnetic exchange interactions and ultimately affecting the overall magnetic behavior of the complex [].

Q8: Can DABTZ be used in the synthesis of catalysts?

A8: Yes, DABTZ can be incorporated into the structure of catalysts. For example, a copper(II) complex using DABTZ as a ligand has been shown to act as a catalyst in the epoxidation of polybutadiene and hydroxyl-terminated polybutadiene (HTPB) []. The complex, in conjunction with dimethyl dioxirane (DMD), facilitates the epoxidation reaction at room temperature.

Q9: Does DABTZ have any applications in analytical chemistry?

A9: Yes, DABTZ has shown promise in analytical applications, particularly in solid-phase extraction techniques for the preconcentration and determination of metal ions like mercury(II) [] and uranyl ions []. DABTZ forms complexes with these metal ions, allowing their selective extraction and subsequent quantification using spectrophotometry.

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